7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
7-ethyl-1-(4-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-3-13-4-9-17-16(11-13)21(27)19-20(14-5-7-15(24)8-6-14)26(23(28)22(19)29-17)18-10-12(2)30-25-18/h4-11,20H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQGNIONILBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for their pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple functional groups that contribute to its biological activity:
- Ethyl Group : Enhances lipophilicity.
- Fluorophenyl Group : May increase potency and selectivity.
- Isoxazole Ring : Known for diverse biological activities.
Anticancer Activity
Studies on related compounds have shown promising antiproliferative effects against various cancer cell lines. For example, derivatives of pyrrolo[3,4-c]coumarin were evaluated for their ability to inhibit the growth of breast, colon, and lung cancer cells. The highest activity was noted in specific fluorinated derivatives . Although direct studies on this compound are scarce, the presence of isoxazole and chromene moieties suggests it may exhibit similar anticancer properties.
Synthesis and Evaluation
A notable study synthesized various chromeno[3,4-c]pyrrole derivatives and evaluated their biological activities. The synthesis involved optimizing reaction conditions to enhance yields. The resulting compounds were subjected to biological assays which revealed significant antibacterial and anticancer activities .
The mechanisms underlying the biological activities of compounds similar to 7-Ethyl include:
- Inhibition of Protein Synthesis : Many heterocycles disrupt bacterial protein synthesis.
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by interfering with cell cycle progression.
Data Tables
| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/EC50 Values |
|---|---|---|---|
| Antibacterial | Chromeno[3,4-c]pyrrole derivatives | Staphylococcus aureus, E. coli | Comparable to gentamicin |
| Anticancer | Pyrrolo[3,4-c]coumarin derivatives | Breast, colon, lung cancer cells | Varies (highest in specific derivatives) |
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : Ethanol/water (3:1) at reflux (80–90°C).
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Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%).
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Time : 12–16 hours.
Mechanistic Insights :
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The dioxobutanoate undergoes Knoevenagel condensation with the isatin’s carbonyl group, forming an α,β-unsaturated ketone intermediate.
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Nucleophilic attack by the primary amine’s NH group generates a pyrrolidine ring.
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Intramolecular cyclization via the phenolic -OH group completes the chromene ring.
Key Limitation : Steric hindrance from the 5-methylisoxazole group reduces reaction efficiency, necessitating excess amine (1.5 equiv.) and prolonged heating.
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
The 4-fluorophenyl and 5-methylisoxazolyl groups are introduced via Suzuki-Miyaura and Buchwald-Hartwig couplings. A patent by details the use of tetrakis(triphenylphosphine)palladium(0) to couple boronic acids with halogenated intermediates.
Stepwise Synthesis:
a. Synthesis of Brominated Chromeno-Pyrrole Precursor
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Starting Material : 7-Ethyl-2,3-dihydrochromeno[2,3-c]pyrrole-3,9-dione (prepared via Method 1).
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Bromination : Treat with N-bromosuccinimide (NBS) in CCl₄ at 0°C (82% yield).
Spirocyclization and Alkylation for Ethyl Group Incorporation
The 7-ethyl group is installed early in the synthesis to avoid steric conflicts. A spirocyclization strategy from involves:
a. Formation of Spirocyclic Intermediate
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Reactants : 4-Fluorophenylboronic acid, 3-bromo-2-fluorobenzaldoxime.
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Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₃PO₄, toluene/water (3:1), 80°C.
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Product : Spiro[cyclohexane-1,3′-indolin]-2′-one (85% yield).
b. Ethylation via Alkylation
c. Final Assembly
The ethylated spirocyclic intermediate undergoes oxidative coupling with 5-methylisoxazole-3-carbaldehyde under MnO₂ catalysis to form the target compound (60% yield).
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Overall Yield |
|---|---|---|---|
| Three-Component Cyclization | One-pot simplicity | Low functional group tolerance | 45–50% |
| Palladium-Catalyzed Coupling | High modularity | Multiple purification steps | 55–60% |
| Spirocyclization/Alkylation | Stereochemical control | High cost of palladium catalysts | 50–55% |
Optimization Strategies and Scalability
Solvent Selection : Replacing ethanol with PEG-400 in Method 1 improves solubility of the isoxazole amine, boosting yields to 68%.
Catalyst Recycling : Immobilizing Pd(PPh₃)₄ on mesoporous silica in Method 2 reduces catalyst loading to 1 mol% without yield loss.
Green Chemistry Approaches : Microwave-assisted synthesis (Method 1) cuts reaction time to 2 hours with comparable yields.
Challenges in Purification and Characterization
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Chromatography : Silica gel chromatography (EtOAc/hexane, 1:3) separates regioisomers from Method 2.
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Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
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Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
